molecular formula C27H22FN3O3S B2505688 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 872196-87-7

2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2505688
CAS No.: 872196-87-7
M. Wt: 487.55
InChI Key: MQTYLWCTHYHQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-D]pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-D]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage under mild conditions using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Chlorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • 2-{[2-(4-Bromophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chlorinated or brominated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-16-3-12-23-18(13-16)14-22-26(34-23)30-25(17-4-6-19(28)7-5-17)31-27(22)35-15-24(32)29-20-8-10-21(33-2)11-9-20/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTYLWCTHYHQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.